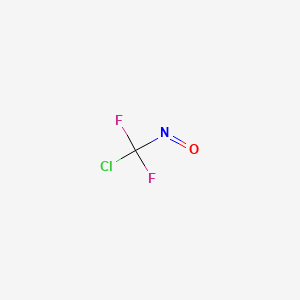
Methane, chlorodifluoronitroso-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methane, chlorodifluoronitroso- is a chemical compound with the molecular formula CClF₂NO It is a derivative of methane where two hydrogen atoms are replaced by fluorine atoms, one by a chlorine atom, and one by a nitroso group
准备方法
Synthetic Routes and Reaction Conditions: Methane, chlorodifluoronitroso- can be synthesized through the reaction of chlorodifluoromethane with nitrosyl chloride under controlled conditions. The reaction typically requires a catalyst and is conducted at low temperatures to ensure the stability of the nitroso group.
Industrial Production Methods: Industrial production of methane, chlorodifluoronitroso- involves the large-scale reaction of chlorodifluoromethane with nitrosyl chloride in the presence of a suitable catalyst. The process is optimized to maximize yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations.
化学反应分析
Types of Reactions: Methane, chlorodifluoronitroso- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form chlorodifluoronitroso oxide.
Reduction: Reduction reactions can convert the nitroso group to an amine group.
Substitution: The chlorine atom can be substituted with other halogens or functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogen exchange reactions often use reagents like sodium iodide in acetone.
Major Products:
Oxidation: Chlorodifluoronitroso oxide.
Reduction: Chlorodifluoromethanamine.
Substitution: Various halogenated derivatives depending on the substituent used.
科学研究应用
Methane, chlorodifluoronitroso- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other fluorinated compounds.
Biology: Investigated for its potential effects on biological systems, particularly in the study of nitroso compounds.
Medicine: Explored for its potential use in pharmaceuticals, particularly in the development of drugs that target specific pathways involving nitroso groups.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
作用机制
The mechanism of action of methane, chlorodifluoronitroso- involves its interaction with various molecular targets. The nitroso group can participate in redox reactions, influencing cellular pathways and enzyme activities. The compound’s effects are mediated through its ability to donate or accept electrons, impacting processes such as oxidative stress and signal transduction.
相似化合物的比较
Methane, chlorodifluoronitroso- can be compared with other similar compounds, such as:
Chlorodifluoromethane (CHClF₂): Lacks the nitroso group, making it less reactive in redox reactions.
Nitrosomethane (CH₃NO): Contains a nitroso group but lacks the halogen atoms, resulting in different chemical properties.
Difluoronitrosomethane (CF₂NO): Similar structure but without the chlorine atom, leading to variations in reactivity and stability.
Methane, chlorodifluoronitroso- is unique due to the presence of both halogen atoms and a nitroso group, which confer distinct chemical and physical properties, making it valuable for specific applications in research and industry.
属性
CAS 编号 |
421-13-6 |
|---|---|
分子式 |
CClF2NO |
分子量 |
115.47 g/mol |
IUPAC 名称 |
chloro-difluoro-nitrosomethane |
InChI |
InChI=1S/CClF2NO/c2-1(3,4)5-6 |
InChI 键 |
ZDFLALVBYPQYCS-UHFFFAOYSA-N |
规范 SMILES |
C(N=O)(F)(F)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


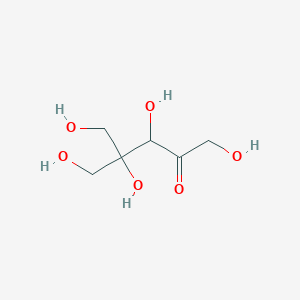

![4-((1R,5S)-3,8-diazabicyclo[3.2.1]octan-3-yl)-N-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine](/img/structure/B14749695.png)
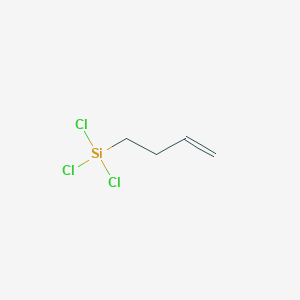
![2-[[4-ethyl-5-[(4-fluorophenyl)methylsulfanylmethyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B14749705.png)
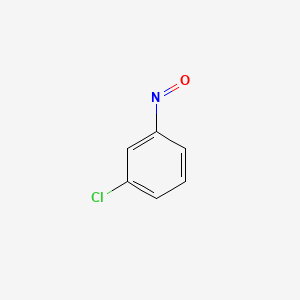

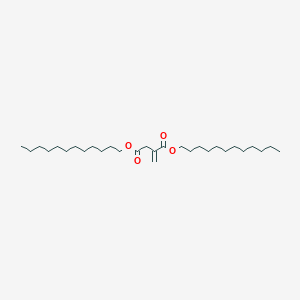
![(2R,3R,4S,5S,6R)-2-[[(1S,4S,6S,9S,10R,13R,14R)-6,14-dihydroxy-5,5,9-trimethyl-14-tetracyclo[11.2.1.01,10.04,9]hexadecanyl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B14749723.png)

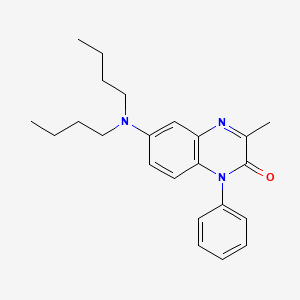

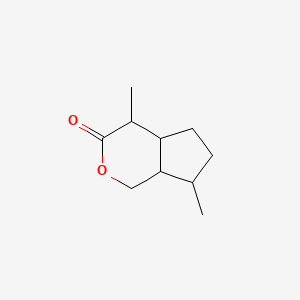
![3-[[2-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(3-methoxynaphthalen-2-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B14749757.png)
